Dihydro Uracil
Dihydro Uracil
Dihydrouracil belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Dihydrouracil exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Dihydrouracil has been found in human prostate, liver and kidney tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, dihydrouracil is primarily located in the cytoplasm and nucleus. Dihydrouracil participates in a number of enzymatic reactions. In particular, Dihydrouracil can be biosynthesized from uracil; which is mediated by the enzyme dihydropyrimidine dehydrogenase [nadp(+)]. Furthermore, Dihydrouracil can be converted into ureidopropionic acid; which is catalyzed by the enzyme dihydropyrimidinase. Furthermore, Dihydrouracil can be converted into ureidopropionic acid through its interaction with the enzyme dihydropyrimidinase. Finally, Dihydrouracil can be converted into uracil through its interaction with the enzyme dihydropyrimidine dehydrogenase [nadp(+)]. In humans, dihydrouracil is involved in the pyrimidine metabolism pathway and the Beta-alanine metabolism pathway. Dihydrouracil is also involved in several metabolic disorders, some of which include the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, ureidopropionase deficiency, gaba-transaminase deficiency, and Beta ureidopropionase deficiency. Outside of the human body, dihydrouracil can be found in a number of food items such as roman camomile, hyssop, tree fern, and brussel sprouts. This makes dihydrouracil a potential biomarker for the consumption of these food products. Dihydrouracil is a potentially toxic compound.
5,6-dihydrouracil is a pyrimidine obtained by formal addition of hydrogen across the 5,6-position of uracil. It has a role as a metabolite, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a uracil.
5,6-dihydrouracil is a pyrimidine obtained by formal addition of hydrogen across the 5,6-position of uracil. It has a role as a metabolite, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a uracil.
Brand Name:
Vulcanchem
CAS No.:
504-07-4
VCID:
VC0119008
InChI:
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)
SMILES:
C1CNC(=O)NC1=O
Molecular Formula:
C4H6N2O2
Molecular Weight:
114.1 g/mol
Dihydro Uracil
CAS No.: 504-07-4
Reference Standards
VCID: VC0119008
Molecular Formula: C4H6N2O2
Molecular Weight: 114.1 g/mol
CAS No. | 504-07-4 |
---|---|
Product Name | Dihydro Uracil |
Molecular Formula | C4H6N2O2 |
Molecular Weight | 114.1 g/mol |
IUPAC Name | 1,3-diazinane-2,4-dione |
Standard InChI | InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) |
Standard InChIKey | OIVLITBTBDPEFK-UHFFFAOYSA-N |
SMILES | C1CNC(=O)NC1=O |
Canonical SMILES | C1CNC(=O)NC1=O |
Melting Point | 279-281°C |
Physical Description | Solid |
Description | Dihydrouracil belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Dihydrouracil exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Dihydrouracil has been found in human prostate, liver and kidney tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, dihydrouracil is primarily located in the cytoplasm and nucleus. Dihydrouracil participates in a number of enzymatic reactions. In particular, Dihydrouracil can be biosynthesized from uracil; which is mediated by the enzyme dihydropyrimidine dehydrogenase [nadp(+)]. Furthermore, Dihydrouracil can be converted into ureidopropionic acid; which is catalyzed by the enzyme dihydropyrimidinase. Furthermore, Dihydrouracil can be converted into ureidopropionic acid through its interaction with the enzyme dihydropyrimidinase. Finally, Dihydrouracil can be converted into uracil through its interaction with the enzyme dihydropyrimidine dehydrogenase [nadp(+)]. In humans, dihydrouracil is involved in the pyrimidine metabolism pathway and the Beta-alanine metabolism pathway. Dihydrouracil is also involved in several metabolic disorders, some of which include the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, ureidopropionase deficiency, gaba-transaminase deficiency, and Beta ureidopropionase deficiency. Outside of the human body, dihydrouracil can be found in a number of food items such as roman camomile, hyssop, tree fern, and brussel sprouts. This makes dihydrouracil a potential biomarker for the consumption of these food products. Dihydrouracil is a potentially toxic compound. 5,6-dihydrouracil is a pyrimidine obtained by formal addition of hydrogen across the 5,6-position of uracil. It has a role as a metabolite, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a uracil. |
Synonyms | 5,6-Dihydro-2,4(1H,3H)-pyrimidinedione; 5,6-Dihydrouracil; NSC 11867 |
PubChem Compound | 649 |
Last Modified | Nov 11 2021 |
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